4H-3,1-苯并噻嗪-2-硫醇

描述

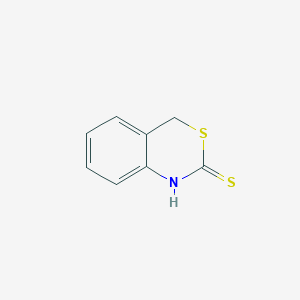

4H-3,1-Benzothiazine-2-thiol, also known as BTZ, is a synthetic compound with a wide range of applications in scientific research and clinical studies. It is a member of the benzothiazine family, which is characterized by its sulfur-containing heterocyclic ring. BTZ is of particular interest due to its unique properties, including its ability to act as an antioxidant and its ability to interact with other molecules.

科学研究应用

合成与生物活性

4H-3,1-苯并噻嗪-4-酮可以通过多种合成路线制备,大多数路线从邻氨基苯甲酸衍生物开始 . 这些合成方法允许在2位和5-8位引入不同的取代基 . 从头孢菌素的开发开始,苯并噻嗪的药物化学研究已经进行得比较详细了 .

乙酰胆碱酯酶抑制剂

一系列具有苯并噻嗪衍生物的噻二唑杂化化合物作为乙酰胆碱酯酶抑制剂被开发出来,并对其生物活性进行了评价 . 化合物 3i 和 3j 显示出对 AChE 的显著抑制活性 . 这些化合物与酶的活性位点相互作用的方式类似于多奈哌齐 .

抗氧化作用

化合物 3i 和 3j 表现出更强的抗氧化作用 . 抗氧化剂是能够预防或减缓由自由基引起的细胞损伤的物质,自由基是不稳定的分子,身体在对环境和其他压力的反应中会产生这些分子。

血脑屏障通透性

体外血脑屏障通透性研究表明,化合物 3i 和 3j 是抗阿尔茨海默病的有希望的化合物 . 血脑屏障是由内皮细胞组成的选择性半透性边界,它阻止循环血液中的溶质非选择性地穿过进入中枢神经系统细胞外液,神经元就位于其中。

细胞毒性研究

化合物 3i 和 3j 的细胞毒性研究表明,它们对 NIH/3T3 细胞的 IC 50 值分别为 98.29 ± 3.98 µM 和 159.68 ± 5.53 µM,无细胞毒性 . 细胞毒性是指对细胞有毒的特性。毒性剂的例子包括免疫细胞或某些类型的毒液,例如来自非洲树蛇(Bitis arietans)或隐遁蜘蛛(Loxosceles reclusa)的毒液。

阿尔茨海默病治疗

阿尔茨海默病 (AD) 是一种进展缓慢的神经退行性疾病,会导致 65 岁及以上人群患痴呆 . 在未来几十年,AD 的患病率和估计的痴呆病例将急剧增加 . 化合物 3i 和 3j 是抗 AD 的有希望的化合物 .

安全和危害

未来方向

作用机制

Target of Action

4H-3,1-Benzothiazine-2-thiol is a heterocyclic compound that is assumed to possess biological activities . The primary targets of this compound are believed to be proteins or enzymes where the compound’s heteroatoms can be engaged as acceptors in hydrogen bonds and the fused aromatic ring can form π–π interactions .

Mode of Action

The compound interacts with its targets through hydrogen bonding and π–π interactions . These interactions can lead to changes in the conformation or activity of the target proteins or enzymes, thereby influencing biological processes.

Biochemical Pathways

It is known that heterocyclic compounds like this can have a broad range of effects, potentially influencing multiple pathways .

生化分析

Biochemical Properties

4H-3,1-Benzothiazine-2-thiol plays a crucial role in biochemical reactions due to its ability to form hydrogen bonds and π–π interactions with biological targets . It interacts with enzymes such as human leukocyte elastase and other serine proteases, acting as an acyl-enzyme inhibitor . The thiol group in 4H-3,1-Benzothiazine-2-thiol can also engage in redox reactions, influencing the activity of redox-sensitive proteins and enzymes.

Cellular Effects

4H-3,1-Benzothiazine-2-thiol has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 4H-3,1-Benzothiazine-2-thiol can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This compound also affects the expression of genes involved in oxidative stress responses and apoptosis.

Molecular Mechanism

The molecular mechanism of 4H-3,1-Benzothiazine-2-thiol involves its interaction with biomolecules through hydrogen bonding, π–π interactions, and redox reactions . It can inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity. Additionally, 4H-3,1-Benzothiazine-2-thiol can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-3,1-Benzothiazine-2-thiol change over time due to its stability and degradation properties . The compound is relatively stable under physiological conditions but can degrade over extended periods, leading to a decrease in its biological activity. Long-term studies have shown that 4H-3,1-Benzothiazine-2-thiol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.

Dosage Effects in Animal Models

The effects of 4H-3,1-Benzothiazine-2-thiol vary with different dosages in animal models . At low doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At high doses, 4H-3,1-Benzothiazine-2-thiol can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.

Metabolic Pathways

4H-3,1-Benzothiazine-2-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that may retain or lose biological activity. These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of 4H-3,1-Benzothiazine-2-thiol.

Transport and Distribution

Within cells and tissues, 4H-3,1-Benzothiazine-2-thiol is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters and distributed to various cellular compartments. Its localization and accumulation can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 4H-3,1-Benzothiazine-2-thiol is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 4H-3,1-Benzothiazine-2-thiol may localize to the mitochondria, where it can modulate mitochondrial function and oxidative stress responses.

属性

IUPAC Name |

1,4-dihydro-3,1-benzothiazine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQKBLDAMMCXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398278 | |

| Record name | 4H-3,1-Benzothiazine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-64-1 | |

| Record name | 1,4-Dihydro-2H-3,1-benzothiazine-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MLS003107176 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-3,1-Benzothiazine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

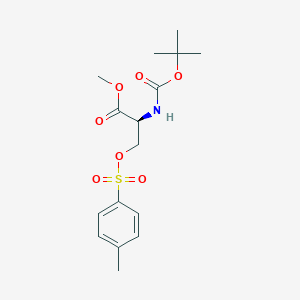

![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)